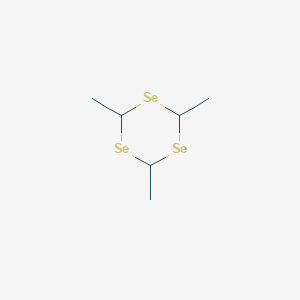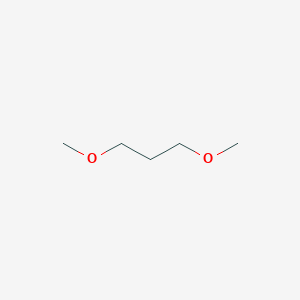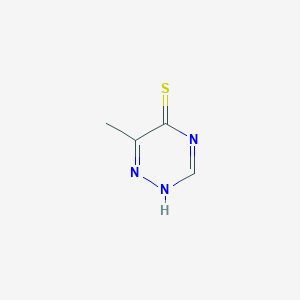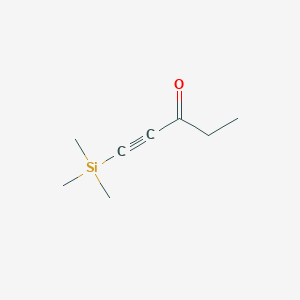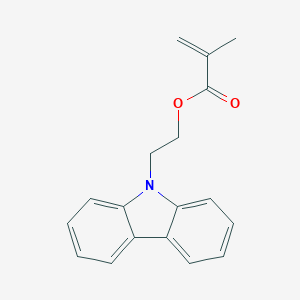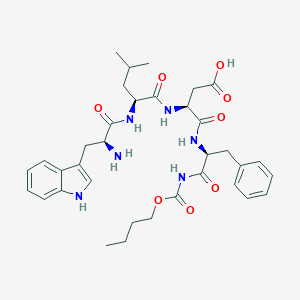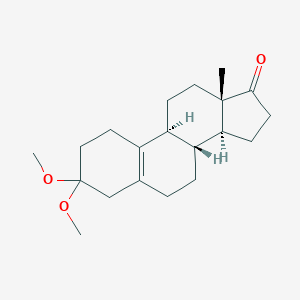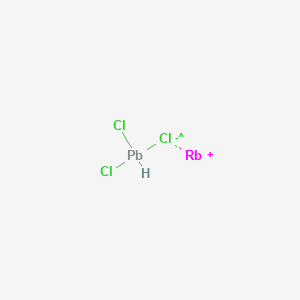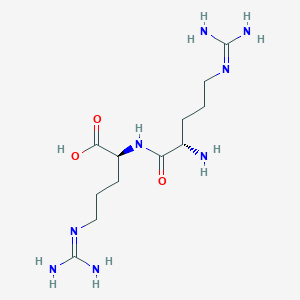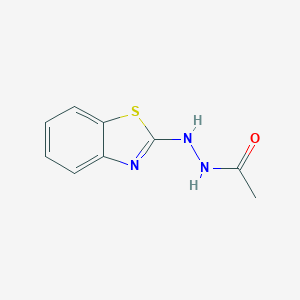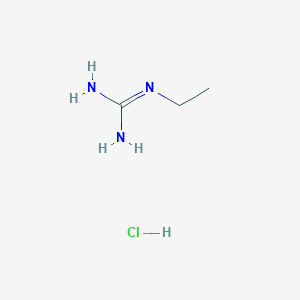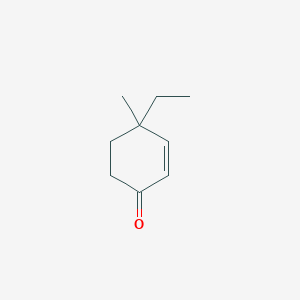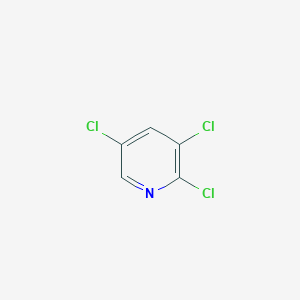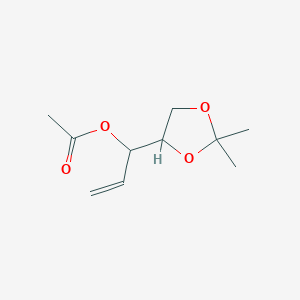
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate, also known as DMDO, is a synthetic compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including organic synthesis, polymerization, and oxidation reactions. DMDO is a white crystalline solid that is soluble in many organic solvents, and it has a molecular weight of 216.24 g/mol.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is complex and depends on the specific reaction in which it is used. In general, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acts as an oxidizing agent, donating an oxygen atom to the substrate molecule and forming a corresponding alcohol or ketone. The reaction typically proceeds through a radical mechanism, with 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acting as a radical initiator.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care. It is also known to be a skin irritant and can cause respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is its versatility. It can be used for a variety of purposes in organic synthesis, and it is relatively easy to handle and store. However, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is also a toxic compound and should be handled with care. It can also be expensive to produce, which can be a limitation for some research applications.
Direcciones Futuras
There are many potential future directions for research involving 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate as an oxidizing agent. Another area of interest is the use of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate in the production of new polymers with unique properties. Additionally, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate could be used in the synthesis of new natural products with potential pharmaceutical applications. Overall, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate can be achieved through a variety of methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane with a variety of oxidizing agents, including chromium trioxide, potassium permanganate, and hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is widely used in scientific research for a variety of purposes. It can be used as an oxidizing agent in organic synthesis reactions, as well as a polymerization initiator in the production of polymers such as polyethylene and polypropylene. 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has also been used in the synthesis of natural products such as steroids, terpenoids, and alkaloids.
Propiedades
Número CAS |
18524-20-4 |
|---|---|
Nombre del producto |
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C10H16O4/c1-5-8(13-7(2)11)9-6-12-10(3,4)14-9/h5,8-9H,1,6H2,2-4H3 |
Clave InChI |
BUXBNAQKGXFIBX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C=C)C1COC(O1)(C)C |
SMILES canónico |
CC(=O)OC(C=C)C1COC(O1)(C)C |
Sinónimos |
2,2-Dimethyl-α-vinyl-1,3-dioxolane-4-methanol acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



